molecular formula C9H11N3O B3168710 (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 93227-24-8

(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B3168710
CAS No.: 93227-24-8
M. Wt: 177.20
InChI Key: DRLVGRKJANAGGA-UHFFFAOYSA-N
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Description

Contextualization of the Benzimidazole (B57391) Heterocycle as a Core Scaffold in Chemical Science

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. bldpharm.com This unique structural arrangement, containing two nitrogen atoms, is a key component of naturally occurring molecules, most notably N-ribosyldimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. bldpharm.com The structural similarity of the benzimidazole nucleus to purine (B94841) bases found in nucleic acids allows it to interact with various biological macromolecules, making it a focal point in medicinal chemistry.

The synthesis of the benzimidazole core is often achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, a method that has been refined over the years to improve yields and incorporate a wide variety of substituents. This synthetic accessibility has further fueled its exploration in diverse scientific domains.

Significance of Substituted Benzimidazoles in Contemporary Medicinal and Materials Chemistry

The versatility of the benzimidazole scaffold is fully realized through the introduction of various substituents at different positions on the bicyclic ring system. These substitutions can profoundly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and material characteristics.

In medicinal chemistry , substituted benzimidazoles are integral to a wide array of therapeutic agents. They are known to exhibit a broad spectrum of pharmacological activities, including:

Anticancer bldpharm.com

Antimicrobial bldpharm.com

Antiviral

Anti-inflammatory

Antihypertensive bldpharm.com

Several commercially successful drugs incorporate the benzimidazole core, such as the proton pump inhibitors omeprazole (B731) and lansoprazole, and the anthelmintic agent albendazole. bldpharm.com The ongoing research in this area focuses on synthesizing novel derivatives with enhanced potency and selectivity for specific biological targets.

In materials science , the unique photophysical properties of certain benzimidazole derivatives have garnered significant interest. Their inherent fluorescence and ability to engage in intermolecular interactions, such as π-π stacking, make them suitable for applications in:

Organic light-emitting diodes (OLEDs)

Fluorescent sensors

Corrosion inhibitors

Coordination polymers and metal-organic frameworks

The ability to tune the electronic properties of the benzimidazole ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.

Research Focus on (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine and Related Structures

Within the vast family of benzimidazole derivatives, this compound represents a specific structure with a methoxy (B1213986) group at the 7-position and a methanamine group at the 2-position. While extensive research has been conducted on the broader class of benzimidazoles, and even on the parent compound (1H-benzo[d]imidazol-2-yl)methanamine, specific and detailed research findings on the 7-methoxy substituted variant are limited in publicly available scientific literature.

The introduction of a methoxy group at the 7-position is expected to influence the compound's electronic properties and its potential for hydrogen bonding, which could, in turn, affect its biological activity and material properties. The methanamine substituent at the 2-position provides a primary amine group, a common functional group in pharmacologically active molecules that can participate in various biological interactions.

Given the established importance of the benzimidazole scaffold and the known impact of methoxy and methanamine substituents in medicinal chemistry, this compound and its related structures present an intriguing area for further scientific investigation. The exploration of its synthesis, properties, and potential applications could lead to the development of novel therapeutic agents or advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-1H-benzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLVGRKJANAGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methoxy 1h Benzo D Imidazol 2 Yl Methanamine and Analogues

General Synthetic Routes to Substituted Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its synthesis has been extensively studied. Most methods involve the formation of the heterocyclic ring by cyclizing an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Condensation Reactions Involving o-Phenylenediamine Precursors

The most prevalent and classical approach to benzimidazole synthesis is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. This reaction, known as the Phillips condensation, typically requires harsh conditions, such as heating in the presence of strong mineral acids like hydrochloric acid or polyphosphoric acid (PPA).

Alternatively, aldehydes can be used as the one-carbon source. This two-step, one-pot process involves the initial condensation of the o-phenylenediamine with an aldehyde to form a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. A variety of oxidizing agents, including sodium metabisulfite (B1197395) (Na₂S₂O₅), have been employed for this transformation. This method is advantageous due to the wide availability of aldehydes.

Approaches for the Formation of the Benzimidazole Ring System

The formation of the benzimidazole ring is the critical step in the synthesis of these derivatives. Beyond the classical Phillips condensation, numerous modern catalytic systems have been developed to improve reaction efficiency, yield, and environmental footprint. These methods often utilize the condensation of o-phenylenediamines with aldehydes under milder conditions.

Catalysts for this transformation are diverse and include:

Acid Catalysts: Brønsted acids like p-toluenesulfonic acid and Lewis acids such as bismuth nitrate (B79036) or scandium(III) triflate.

Metal-based Catalysts: Supported gold nanoparticles (Au/TiO₂) and cobalt(II) chloride have been shown to effectively catalyze the cyclization.

Green and Eco-friendly Methods: Microwave-assisted synthesis, often under solvent-free conditions or in water, has emerged as a rapid and efficient alternative to conventional heating. jchemrev.com Catalysts like ammonium (B1175870) chloride or ytterbium(III) triflate are often used in these protocols. jchemrev.com

These varied approaches allow for the synthesis of a wide array of 2-substituted benzimidazoles by selecting the appropriate aldehyde or carboxylic acid precursor.

Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

Catalyst System Reaction Conditions Advantages
Scandium(III) triflate Ambient temperature Mild conditions, high efficiency
Gold nanoparticles (Au/TiO₂) Ambient temperature, CHCl₃:MeOH solvent High yields, reusable catalyst, mild conditions
Cobalt(II) chloride Microwave irradiation High yields, selective
Ammonium chloride / H₂O Microwave irradiation Eco-friendly, good yield and purity
Yb(OTf)₃ Solvent-free, microwave Fast reaction, high yield

Specific Synthetic Protocols for Aminomethyl-Substituted Benzimidazoles

To synthesize the target compound, (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, specific methods are required to introduce the aminomethyl (-CH₂NH₂) group at the C2 position of the benzimidazole core.

Direct Aminomethylation Strategies

Direct aminomethylation of a pre-formed benzimidazole ring can be achieved via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom of the benzimidazole ring. In a typical Mannich reaction, the benzimidazole is treated with formaldehyde (B43269) and a primary or secondary amine. chitkara.edu.innih.gov

This method primarily yields N-substituted aminomethyl benzimidazoles, where the aminomethyl group is attached to one of the ring's nitrogen atoms (N1 position). impactfactor.orgnih.gov While this is a powerful tool for creating a variety of benzimidazole analogues, it does not directly install the aminomethyl group at the C2 position required for the parent structure of the target compound. chitkara.edu.in The synthesis of C2-aminomethyl benzimidazoles requires building the group into the ring formation step.

Synthesis via Functional Group Interconversions on the Benzimidazole Core

A more direct and widely used method for synthesizing 2-aminomethyl benzimidazoles involves the condensation of an o-phenylenediamine with an α-amino acid, most commonly glycine (B1666218). nih.gov This reaction serves as a functional group interconversion where the amino acid acts as the source for both the C2 carbon and the attached aminomethyl group.

The reaction is typically carried out in the presence of a strong acid catalyst, such as 5-6 M hydrochloric acid (HCl) or phosphoric acid (H₃PO₄), and requires heating for extended periods. google.com For example, the condensation of o-phenylenediamine with glycine in the presence of HCl may require refluxing for over 72 hours to achieve moderate yields. google.com To improve reaction times and efficiency, microwave-assisted protocols have been developed. Using microwave irradiation, the condensation of o-phenylenediamine and glycine with an HCl catalyst can produce 2-aminomethylbenzimidazole in significantly less time with yields reported between 56-77%. google.com

This approach can be adapted to synthesize the specific target compound by using the appropriately substituted o-phenylenediamine precursor, as detailed in the following section.

Novel Synthetic Strategies for Introducing the Methoxy (B1213986) Substituent at the 7-Position

The introduction of the methoxy group at the C7 position is a critical step in the synthesis of this compound. The most straightforward strategy involves using a starting material that already contains the methoxy group in the correct position.

The key precursor for this route is 3-methoxy-1,2-phenylenediamine (also known as 2,3-diaminoanisole). chemicalbook.comatomfair.comfishersci.ca This commercially available intermediate ensures the methoxy group is positioned to become the C7 substituent on the final benzimidazole ring. The synthesis of the target molecule would then proceed via the condensation of 3-methoxy-1,2-phenylenediamine with glycine under acidic conditions, using either conventional heating or microwave irradiation as described in section 2.2.2.

An alternative, multi-step approach could involve the late-stage introduction of the methoxy group. This could theoretically be achieved by:

Synthesizing a 7-hydroxybenzimidazole derivative.

Performing an etherification reaction to convert the hydroxyl group to a methoxy group.

A similar strategy has been demonstrated in the synthesis of 7-methoxycoumarin, where 7-hydroxycoumarin is methylated using dimethyl sulfate (B86663) and potassium carbonate in acetone. nih.gov This method, while more complex than using the diaminoanisole precursor, offers a flexible route for creating various alkoxy-substituted analogues. The synthesis of the necessary substituted phenylenediamine precursors often begins with a commercially available methoxyaniline, which is then nitrated, followed by the reduction of the nitro group to the required second amine.

Catalytic Methods in Benzimidazole Synthesis

The synthesis of the benzimidazole core, a key structural motif in this compound, has been significantly advanced through the development of diverse catalytic methods. These methods offer improvements in efficiency, selectivity, and environmental impact over traditional synthetic routes, which often require harsh conditions and stoichiometric reagents. nih.gov Catalytic approaches typically involve the condensation of an o-phenylenediamine derivative with a carbonyl compound, such as an aldehyde or carboxylic acid. enpress-publisher.comnih.gov

A primary strategy involves the use of Lewis acid catalysts to activate the carbonyl group, facilitating nucleophilic attack by the diamine. Various metal salts have proven effective, including Zirconium(IV) chloride (ZrCl₄), Titanium(IV) chloride (TiCl₄), and Tin(IV) chloride (SnCl₄). mdpi.com For instance, ZrCl₄ (10 mol%) has been shown to efficiently catalyze the reaction between o-phenylenediamines and orthoesters in anhydrous ethanol (B145695) at room temperature, producing benzimidazoles in excellent yields. mdpi.com

Transition metal catalysts are also widely employed, offering unique reactivity pathways. Iron-catalyzed systems, such as those using Fe(III)-porphyrin complexes, enable one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) under mild conditions. nih.gov Copper-catalyzed methods have been developed for oxidative cross-coupling reactions, while iridium and manganese complexes facilitate annulation and acceptorless dehydrogenative coupling reactions, respectively. organic-chemistry.org Cobalt and iron catalysts can also be used in solvent-free redox condensation of 2-nitroanilines with benzylamines. organic-chemistry.org The use of Zinc Oxide nanoparticles (ZnO-NPs) represents an eco-friendly approach, promoting the cyclocondensation of o-phenylenediamine and substituted aldehydes with high yields and short reaction times. researchgate.netmdpi.com

In addition to metal-based systems, organocatalysis and other metal-free conditions have emerged as powerful tools. Iodobenzene can catalyze the oxidative C-H amination of amidines to form 1,2-disubstituted benzimidazoles. organic-chemistry.org A simple and efficient method uses a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile (B52724) for the one-pot condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org Furthermore, Brönsted acidic ionic liquids have been utilized as reusable catalysts for the selective synthesis of 2-substituted benzimidazoles under ambient, metal-free conditions. researchgate.net These green chemistry approaches, often utilizing water as a solvent or microwave irradiation, align with principles of sustainable chemical synthesis. mdpi.com

Table 1: Overview of Catalytic Methods in Benzimidazole Synthesis

Catalyst System Reactants Key Features Reference
Lewis Acids (e.g., ZrCl₄, TiCl₄) o-Phenylenediamines, Orthoesters High efficiency at room temperature, greener alternative. mdpi.com
Fe(III)-Porphyrin Benzo-1,2-quinone, Aldehydes, NH₄OAc One-pot, three-component domino reaction under mild conditions. nih.gov
Copper(II) Salts Anilines, Primary Alkyl Amines, NaN₃ Oxidative cross-coupling via a domino C-H functionalization sequence. organic-chemistry.org
Iridium Complexes Imidamides, Sulfonyl Azides Mild annulation reaction providing very good yields. organic-chemistry.org
Manganese(I) Complexes Aromatic Diamines, Primary Alcohols Acceptorless dehydrogenative coupling for selective synthesis. organic-chemistry.org
ZnO Nanoparticles o-Phenylenediamine, Aldehydes Eco-friendly, high yield, short reaction times, recyclable catalyst. researchgate.netmdpi.com
H₂O₂ / HCl o-Phenylenediamines, Aryl Aldehydes Simple, efficient, short reaction times, easy product isolation. organic-chemistry.org
Brönsted Acidic Ionic Liquids o-Phenylenediamines, Aldehydes Metal-free, reusable catalyst, ambient temperature. researchgate.net

Analytical Techniques for Structural Confirmation in Synthetic Chemistry

The definitive structural elucidation of this compound and its synthesized analogues is paramount. A suite of analytical techniques is employed to confirm the identity, purity, and detailed molecular architecture of these compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For benzimidazole derivatives, characteristic signals appear for the aromatic protons on the benzene (B151609) ring, the N-H proton of the imidazole (B134444) ring (which can sometimes be exchangeable with D₂O), and the protons of any substituents. mdpi.comorientjchem.org For example, in (1H-benzo[d]imidazol-2-yl)methanamine, distinct signals would be expected for the aminomethyl (-CH₂-NH₂) group protons. chemicalbook.com

¹³C NMR (Carbon-13 NMR) reveals the number of different carbon atoms in a molecule and their electronic environments. This technique is crucial for confirming the carbon skeleton of the benzimidazole core and its substituents. orientjchem.org

2D NMR Techniques , such as gNOESY, gHMBC, gHSQC, and gH-15N HMBC, are advanced methods used to establish complex connectivity between atoms, providing unambiguous structural proof, especially for novel or complex analogues. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. mdpi.com For benzimidazole derivatives, characteristic absorption bands include N-H stretching (typically a broad band), C-H stretching for aromatic and aliphatic groups, C=N stretching of the imidazole ring, and C=C stretching of the aromatic ring. mdpi.comorientjchem.org

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primarily used to assess the purity of the synthesized compound. nih.gov When coupled with a detector like a mass spectrometer (LC-MS or GC-MS), these techniques become powerful tools for both separation and identification. nih.gov

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed structure, serving as a fundamental confirmation of the empirical formula. researchgate.netresearchgate.net

Table 2: Analytical Techniques for Structural Confirmation of Benzimidazoles

Technique Type of Information Provided Application Example Reference
¹H NMR Chemical environment and connectivity of protons. Identifies aromatic, N-H, and substituent protons. mdpi.comorientjchem.orgchemicalbook.com
¹³C NMR Carbon skeleton of the molecule. Confirms the structure of the benzimidazole core and side chains. orientjchem.org
2D NMR Detailed atomic connectivity and spatial relationships. Unambiguous structure elucidation of complex analogues. acs.org
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Confirms molecular formula and structural fragments. researchgate.net
Infrared (IR) Spectroscopy Presence of specific functional groups. Detects N-H, C=N, and C-H bonds characteristic of the structure. mdpi.commdpi.com
HPLC / GC Purity of the compound. Separation of the target compound from impurities and starting materials. nih.gov
Elemental Analysis Elemental composition (C, H, N, etc.). Verifies the empirical formula of the synthesized compound. researchgate.netresearchgate.net

Chemical Modification and Derivatization Studies of 7 Methoxy 1h Benzo D Imidazol 2 Yl Methanamine

Design and Synthesis of N-Substituted Benzimidazole (B57391) Analogues

The benzimidazole nucleus, particularly the nitrogen atoms, offers prime sites for chemical modification to modulate the physicochemical and biological properties of the parent compound. Alkylation and acylation are fundamental strategies to achieve these modifications.

Alkylation and Acylation Strategies on the Benzimidazole Nitrogen

Alkylation of the benzimidazole nitrogen introduces alkyl groups that can enhance lipophilicity and alter the steric and electronic profile of the molecule. A general approach to N-alkylation involves the deprotonation of the benzimidazole NH with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. For instance, the synthesis of 1-((benzyloxy)methyl)-1H-benzo[d]imidazole has been achieved by treating 1H-benzimidazole with NaH and then (benzyloxy)methyl chloride (BOM-Cl). nih.gov This methodology is broadly applicable to various substituted benzimidazoles, including the 7-methoxy analogue.

While direct C-H alkylation at the C2 position of benzimidazoles has been reported using rhodium catalysts, selective N-alkylation remains a more common strategy for modifying the imidazole (B134444) core. nih.gov The choice of solvent and base is crucial to control the regioselectivity of the alkylation, especially in asymmetrically substituted benzimidazoles.

Acylation, the introduction of an acyl group, is another key modification. This is typically achieved by reacting the benzimidazole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These N-acyl derivatives can serve as intermediates for further functionalization or as final products with distinct properties.

Synthesis of N-substituted Benzimidazole Carboxamides

N-substituted benzimidazole carboxamides are a significant class of derivatives with documented biological activities. nih.gov The synthesis of these compounds often involves the coupling of an N-substituted benzimidazole-2-carboxylic acid with an amine or, conversely, the acylation of a 2-aminobenzimidazole (B67599) derivative.

A common synthetic route to N-substituted benzimidazole-2-carboxamides involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) to facilitate amide bond formation between a carboxylic acid and an amine. nih.gov For example, N-substituted benzimidazole-2-carboxamides bearing methoxy (B1213986) groups on a phenyl ring have been synthesized to explore their antioxidative and antiproliferative activities. nih.gov The introduction of methyl or isobutyl groups at the N1 position of the benzimidazole core has been shown to significantly influence these biological activities. nih.gov

The general procedure for synthesizing these carboxamides can be adapted for derivatives of (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine. This would involve either coupling the aminomethyl group with a desired carboxylic acid or first modifying the benzimidazole nitrogen and then reacting the aminomethyl group.

Synthesis of Benzimidazole Schiff Base Ligands Utilizing the Aminomethyl Moiety

The primary amine of the aminomethyl moiety in this compound is a versatile functional group for the synthesis of Schiff bases. These compounds, containing an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or a ketone. Benzimidazole Schiff bases are of particular interest as ligands in coordination chemistry due to the presence of multiple donor atoms (the imine nitrogen and the benzimidazole nitrogens).

The synthesis of these Schiff base ligands is typically a straightforward one-pot reaction. For instance, a Schiff base ligand was synthesized by the condensation of (1H-benzimidazol-2-yl)methanamine with 2-hydroxy naphthaldehyde in anhydrous ethanol (B145695). nih.gov The reaction mixture is heated to facilitate the formation of the imine bond, often with good yields. nih.gov Similarly, a series of Schiff bases were prepared by reacting Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide with substituted anilines. nih.gov

The general synthetic protocol involves dissolving the benzimidazole amine derivative and the desired aldehyde or ketone in a suitable solvent, such as ethanol, and refluxing the mixture for a few hours. The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

The characterization of these Schiff base ligands is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. In the FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic band for the C=N stretching vibration. The ¹H NMR spectra show signals corresponding to the aromatic protons and the azomethine proton. nih.gov

Preparation of Metal Complexes Incorporating this compound Derivatives as Ligands

The Schiff base ligands derived from this compound are excellent candidates for the preparation of metal complexes. The presence of nitrogen donor atoms in the benzimidazole ring and the imine group allows these ligands to chelate with a variety of metal ions, including transition metals like Cu(II), Ni(II), Zn(II), and Ag(I). nih.gov

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent. For example, metal complexes have been prepared by reacting a Schiff base ligand derived from (1H-benzimidazol-2-yl)methanamine with metal salts such as ZnCl₂, CrCl₃·6H₂O, and MnCl₂·4H₂O. nih.gov The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 or 1:2.

The coordination of the metal to the ligand can be confirmed by various analytical techniques. In FT-IR spectroscopy, a shift in the C=N stretching frequency of the Schiff base upon complexation indicates the coordination of the imine nitrogen to the metal ion. New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds may also appear in the far-infrared region. nih.gov UV-Vis spectroscopy and magnetic susceptibility measurements can provide information about the geometry of the metal complexes. dntb.gov.ua

These metal complexes have shown a range of interesting properties, including potential applications as anticancer and antimicrobial agents. nih.govrsc.org The biological activity of the complexes is often enhanced compared to the free ligands. nih.gov

Rational Design of Substituted Benzimidazole Moieties for Enhanced Molecular Functionality

The rational design of substituted benzimidazole moieties is a key strategy for developing new molecules with enhanced or specific functionalities. This approach involves making targeted chemical modifications to the benzimidazole scaffold to optimize its interaction with a biological target or to improve its physicochemical properties.

For instance, the introduction of different functional groups on the phenyl ring of 2-phenylbenzimidazole (B57529) derivatives can significantly impact their biological activity. nih.gov Similarly, varying the length of an alkyl chain at a piperazine (B1678402) substituent has been used to modulate the anticancer properties of novel 1H-benzo[d]imidazole derivatives. nih.gov

Computational studies, such as molecular docking, are often employed to guide the design of new derivatives. These studies can predict the binding mode of a ligand with a biological target, such as an enzyme or DNA, and help to identify key interactions that can be enhanced through chemical modification. nih.gov

In the context of this compound, rational design could involve:

Modification of the methoxy group: Replacing the methoxy group with other substituents (e.g., halogens, nitro groups, or other alkyl groups) to alter the electronic properties of the benzimidazole ring.

Functionalization of the aminomethyl group: As discussed, forming Schiff bases or amides to introduce new functionalities and potential coordination sites.

Substitution on the benzimidazole nitrogen: Alkylation or acylation to modulate lipophilicity and steric hindrance.

Structure Activity Relationship Sar Investigations of Benzimidazole Derivatives

Methodologies for Comprehensive SAR Determination in Benzimidazole (B57391) Chemical Series

A multifaceted approach is employed to comprehensively determine the SAR of benzimidazole chemical series, combining synthetic chemistry, biological evaluation, and computational modeling.

Systematic Structural Modification: The primary method involves the systematic synthesis of analogues by modifying substituents at various positions of the benzimidazole ring, most notably at the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov Classical synthetic routes like the Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids, are widely used. nih.gov Modern techniques, including metal-catalyzed reactions and green chemistry approaches, facilitate the rapid generation of diverse compound libraries for screening. nih.gov

Biological Screening and Assays: Synthesized compounds undergo rigorous biological evaluation to determine their activity. This includes a wide range of in vitro assays, such as enzyme inhibition assays (e.g., for kinases, cyclooxygenases), receptor binding assays, and cell-based assays (e.g., cytotoxicity, antiviral plaque reduction). rroij.comnih.gov

Computational and In Silico Methods: Quantitative Structure-Activity Relationship (QSAR) studies are frequently used to correlate the physicochemical properties of the molecules with their biological activities. scispace.com This method helps in identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern the activity. Pharmacophore mapping and molecular docking simulations provide insights into the potential binding modes of the benzimidazole derivatives within the active site of a specific biological target, guiding further rational drug design. researchgate.netresearchgate.net

Impact of Substituent Nature and Position on Molecular Interaction Profiles

The nature and position of substituents on the benzimidazole scaffold are critical determinants of the compound's interaction with biological targets, affecting its potency, selectivity, and pharmacokinetic properties. nih.gov Modifications can influence the molecule's ability to form hydrogen bonds, engage in hydrophobic or π–π stacking interactions, and chelate metal ions. researchgate.netrsc.org

The methoxy (B1213986) (-OCH₃) group is an electron-donating substituent that can significantly modulate the biological activity of benzimidazole derivatives through electronic and steric effects. Its impact is highly dependent on its position on the benzimidazole ring system.

Electronic Effects: As an electron-donating group, a methoxy substituent on the benzene (B151609) ring portion of the scaffold can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in a receptor. Studies have shown that electron-donating groups can contribute to the potency of compounds. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein, thereby anchoring the ligand in the binding site.

The aminomethyl (-CH₂NH₂) group at the C-2 position of the benzimidazole ring plays a pivotal role in receptor binding, primarily by acting as a key hydrogen bonding motif.

Hydrogen Bonding: The primary amine of the aminomethyl group can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. This dual capability allows it to form strong and specific interactions with the hinge region of kinase enzymes, a common target for benzimidazole-based inhibitors. chemrevlett.comchemrevlett.com The flexibility of the methylene (B1212753) (-CH₂) linker allows the amine to orient itself optimally within the binding pocket.

Basicity and Salt Bridge Formation: The basic nature of the amine allows it to be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This enables the formation of strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's active site.

Point of Attachment: The aminomethyl group serves as a versatile linker or point of attachment for further chemical modifications, allowing for the introduction of larger substituents designed to occupy adjacent hydrophobic pockets in a target protein, potentially enhancing both potency and selectivity. chemrevlett.com Studies on 2-amino-benzimidazoles highlight the importance of the nitrogen at this position for biological activity, such as anthelmintic effects. researchgate.net

SAR Studies Addressing Specific Target Modulation and Selectivity

SAR studies have been instrumental in developing benzimidazole derivatives that exhibit high selectivity for specific biological targets, which is crucial for minimizing off-target effects. The strategic placement of different functional groups allows for the fine-tuning of interactions with the unique topology and amino acid composition of a target's binding site.

For example, the development of selective kinase inhibitors often involves modifying substituents on the benzimidazole core to exploit subtle differences in the ATP-binding pockets of different kinases. A nitrile group at the C-6 position was found to confer excellent inhibitory potency against Janus kinase 3 (JAK3). nih.gov Similarly, for cannabinoid receptor modulators, a carboxamide substitution at the C-5 position resulted in a highly selective CB2 agonist. mdpi.com The versatility of the scaffold allows for the design of compounds targeting a wide array of proteins.

Table 1: SAR of Benzimidazole Derivatives for Target Selectivity
TargetKey Structural Feature for SelectivityPosition of ModificationReference
Cannabinoid Receptor 2 (CB2)Carboxamide or Sulfamoyl groupC-5 mdpi.com
Bradykinin (B550075) B1 ReceptorDiarylamine and CarboxamideC-2 and C-3 nih.gov
Janus Kinase 3 (JAK3)Nitrile groupC-6 nih.gov
Tyrosine Kinases (EGFR/HER2)2-Aminomethyl core with extended hydrophobic benzyloxy groupC-2 chemrevlett.com
Glutaminyl Cyclase (hQC)Para-methoxyphenyl on a triazole nucleusC-2 (via heteroaryl scaffold) researchgate.net

Correlation between Molecular Features and Mechanistic Pathways

Microtubule Disruption: A primary mechanism for many anthelmintic and some anticancer benzimidazoles is the disruption of microtubule polymerization. These compounds bind to the β-tubulin subunit, preventing its assembly into functional microtubules, which are essential for cell division, motility, and intracellular transport. rjptonline.orgchemicalbook.com

Enzyme Inhibition: Many benzimidazoles function by inhibiting specific enzymes. As kinase inhibitors, they compete with ATP for the binding site, thereby blocking signal transduction pathways that are often hyperactive in cancer cells. nih.govresearchgate.net Other derivatives act as proton pump inhibitors by covalently binding to the H+/K+-ATPase in gastric parietal cells.

DNA Interaction: Due to its structural similarity to purine (B94841) nucleosides, the benzimidazole scaffold can interact with DNA. Some derivatives may intercalate between DNA base pairs or bind in the minor groove, leading to the inhibition of DNA replication and transcription, which is a key mechanism for antimicrobial and anticancer activity. researchgate.netrjptonline.org

Receptor Agonism/Antagonism: Benzimidazole derivatives can be designed to either activate or block specific receptors. For example, by incorporating appropriate lipophilic and hydrogen-bonding groups, compounds can be made to act as selective agonists or antagonists for targets like cannabinoid or bradykinin receptors. mdpi.com

The specific combination of a 7-methoxy group and a 2-aminomethyl group in (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine suggests a molecule designed to interact with enzymatic targets. The aminomethyl group provides a key interaction point for hydrogen bonding and potential salt bridge formation, while the methoxy group modulates the electronic properties and can serve as an additional hydrogen bond acceptor, collectively contributing to the molecule's binding affinity and specificity for its target.

Mechanistic Investigations of Benzimidazole Mediated Biological Interactions

Molecular Mechanisms of Enzyme Inhibition by Benzimidazole (B57391) Derivatives

Benzimidazole derivatives have demonstrated the ability to inhibit a wide array of enzymes by interacting with their active sites. This inhibition is a key mechanism behind their therapeutic potential, ranging from anticancer to antihypertensive activities. The specific nature of these interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions, dictates the potency and selectivity of the inhibitory action.

Kinases are critical regulators of cellular signaling, and their aberrant activity is often implicated in diseases like cancer. The discovery of selective kinase inhibitors is therefore a major goal in drug development. While no selective inhibitors were previously known for single transforming growth factor β (TGFβ) family transmembrane receptor kinases, recent studies have identified benzimidazole-containing compounds as potent and highly selective inhibitors of Bone Morphogenetic Protein Receptor Type 2 (BMPR2). mdpi.comchristuniversity.in

Through the screening of DNA-encoded chemical libraries, specific benzimidazole derivatives were identified that exhibit low-nanomolar inhibitory activity against BMPR2. mdpi.comchristuniversity.inrsc.org For instance, the hit compound CDD-1115, a benzimidazole carboxamide, was found to be a potent inhibitor. rsc.org Structure-activity relationship (SAR) studies led to the development of analogs like CDD-1281 and CDD-1653, which showed exceptional potency (IC₅₀ = 1.2 nM and 2.8 nM, respectively) and selectivity for BMPR2. mdpi.comchristuniversity.in The mechanism of inhibition involves the benzimidazole core occupying key pockets within the kinase domain, forming specific interactions that block the enzyme's catalytic activity and disrupt oncogenic signaling pathways. mdpi.comsemanticscholar.org

Beyond kinases, the benzimidazole scaffold has been successfully employed to target a variety of other enzymes.

Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many human cancers and is a key target for anticancer drug design. nih.govrsc.org Benzimidazole derivatives have been designed to inhibit Pin1 by interacting with its catalytic active site. semanticscholar.orgresearchgate.net Docking studies reveal that the benzimidazole core can form crucial hydrogen bonds with residues such as Arg69, Lys63, and Cys113. nih.gov The interaction with Lys63 is considered essential for potent Pin1 inhibition. nih.gov Certain derivatives have shown inhibitory activity with IC₅₀ values in the sub-micromolar range, demonstrating their potential as effective Pin1 blockers. semanticscholar.org

α-Amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing type-II diabetes. acs.orgresearchgate.net Various benzimidazole derivatives have shown significant α-amylase inhibitory activity, in some cases surpassing the standard drug acarbose. acs.orgnih.gov Molecular docking studies suggest that these compounds bind within the active pocket of the α-amylase enzyme, with their efficacy influenced by the nature and position of substituents on the benzimidazole ring. acs.org

Urease: This nickel-containing enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. mdpi.com Benzimidazole derivatives, particularly those with a 2-thione substitution, have been investigated as urease inhibitors. mdpi.com The proposed mechanism involves the interaction of the benzimidazole ligand with the nickel ions in the active site, disrupting the normal enzymatic process. nih.gov Some derivatives act as non-competitive inhibitors, showcasing specificity for bacterial urease over plant-derived versions. mdpi.com

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.govresearchgate.net Benzimidazole derivatives have been designed as selective COX-2 inhibitors. nih.gov Structure-activity relationship studies indicate that electron-withdrawing groups on the benzimidazole scaffold can enhance COX-2 inhibitory activity. nih.gov Molecular docking has been used to explore the binding modes within the COX-2 active site, guiding the development of more potent and selective compounds.

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension. While many benzimidazole-based drugs act as angiotensin II receptor blockers (ARBs), the scaffold has also been explored for direct ACE inhibition. These compounds work by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Benzimidazole Derivative Class Target Enzyme IC₅₀ Values Reference(s)
Benzimidazole Carboxamides BMPR2 1.2 nM - 2.8 nM mdpi.comchristuniversity.in
Substituted Benzimidazoles Pin1 0.37 µM - 0.64 µM semanticscholar.org
Arylated Benzimidazoles α-Amylase 1.86 µM - 3.16 µM acs.org
2-Aryl Benzimidazoles Urease 7.74 µM - 21.18 µM
Benzimidazole-Oxadiazoles COX-2 8.2 µM nih.gov

Elucidation of Molecular Binding Modes with Biological Macromolecules

The therapeutic effects of benzimidazole derivatives are often initiated by their physical binding to biological macromolecules. The nature of this binding—whether to DNA or to proteins—and the specific forces that govern it are areas of intense investigation.

Benzimidazole-based compounds are well-known for their ability to bind to the minor groove of DNA, particularly in AT-rich regions. This binding is driven by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The crescent shape of many benzimidazole derivatives allows them to fit snugly within the minor groove, causing minimal distortion to the DNA helix.

However, minor groove binding is not the exclusive mechanism. Depending on the size and conformation of the compound, other binding modes are possible. Some benzimidazole derivatives, especially those with extended, planar aromatic systems, can act as DNA intercalators. In this mode, the molecule inserts itself between the base pairs of the DNA double helix, a process stabilized by π–π stacking interactions. Intercalation leads to more significant structural changes in the DNA, such as unwinding and lengthening of the helix. The specific binding mode—groove-binding versus intercalation—can be influenced by the number of benzimidazole rings and the nature of the substituents on the molecule.

Serum albumins, such as Bovine Serum Albumin (BSA), are the most abundant proteins in the circulatory system and play a crucial role in the transport and disposition of many drugs. Understanding the interaction between benzimidazole derivatives and BSA is vital for predicting their pharmacokinetic properties. Fluorescence and UV-vis absorption spectroscopy are common methods used to study these interactions.

Studies have shown that benzimidazole derivatives can bind to BSA, often resulting in fluorescence quenching of the protein's intrinsic tryptophan residues. This quenching occurs due to the formation of a ground-state complex between the benzimidazole derivative and BSA. By analyzing the quenching data, key binding parameters can be calculated, such as the binding constant (K_A) and the number of binding sites (n). Thermodynamic analysis of these interactions has revealed that the binding is often spontaneous and driven by forces such as hydrogen bonds and van der Waals interactions.

Intramolecular Charge Transfer (ICT) Phenomena and Their Role in Molecular Functionality

The unique electronic and photophysical properties of benzimidazole derivatives are often governed by intramolecular charge transfer (ICT) phenomena. ICT involves the spatial redistribution of electron density within a molecule upon photoexcitation, typically from an electron-donating part of the molecule to an electron-accepting part. nih.gov This process is highly sensitive to the molecular environment, including solvent polarity, which can lead to solvatochromism—a change in absorption or emission color with a change in solvent. nih.gov

A closely related and significant process in many benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like the benzimidazole nitrogen), excitation with light can trigger an ultrafast transfer of a proton within the same molecule. This creates a transient photo-tautomer with a different electronic structure, which then fluoresces at a much longer wavelength than the original form. The result is an unusually large separation between the absorption and emission peaks, known as a large Stokes shift.

The functionality of benzimidazole derivatives is directly linked to these ICT and ESIPT processes. For example, the large Stokes shift and sensitivity to the environment make these compounds excellent candidates for fluorescent probes and sensors. nih.gov A benzimidazole–chalcone derivative has been shown to function as a selective optical probe for zinc ions based on ICT interactions. The binding of the Zn²⁺ ion alters the electronic structure and modulates the ICT process, leading to a dramatic and observable change in the fluorescence spectrum. This principle can be applied to the design of sensors for various biologically important ions and molecules, as well as for applications in bioimaging. rsc.org

Computational Chemistry and in Silico Modeling Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TD-DFT) is an extension of DFT that is employed to study the properties of molecules in their excited states.

DFT calculations are instrumental in elucidating the electronic structure of (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine. By solving the Kohn-Sham equations, DFT can determine the ground-state electronic energy, electron density, and other related properties. From the electron density, various molecular properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich regions, while the hydrogen atoms of the amine and imidazole groups are likely to be electron-poor. This information is vital for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

Table 1: Key Parameters from DFT Calculations for Reactivity Analysis

ParameterSignificance
HOMO Energy Indicates the ability to donate an electron.
LUMO Energy Indicates the ability to accept an electron.
HOMO-LUMO Gap Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.

TD-DFT is a powerful tool for investigating the photophysical properties of this compound. This method is used to calculate the energies of electronic excited states and to simulate UV-Vis absorption spectra. researchgate.net By determining the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light and the intensity of these absorptions.

These calculations can provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules containing heteroatoms and conjugated systems like the benzimidazole (B57391) ring. Understanding the photophysical properties is essential for applications in areas such as photochemistry and materials science.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukm.myresearchgate.net For this compound, molecular docking simulations can be used to predict its binding mode and affinity to a specific biological target, such as a protein or enzyme. semanticscholar.orgresearchgate.net

The process involves placing the ligand (the compound of interest) into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. The results are typically ranked based on a scoring function that estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, the amine group and the nitrogen atoms in the benzimidazole ring of this compound could act as hydrogen bond donors and acceptors, respectively.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbiointerfaceresearch.com QSAR models are developed by correlating variations in the physicochemical properties (descriptors) of the molecules with their observed biological activities. researchgate.nettandfonline.com

For a series of benzimidazole derivatives, including this compound, a QSAR model could be developed to predict their activity against a particular biological target. The first step is to calculate a set of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. Then, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates these descriptors to the biological activity. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Steric Molecular weight, volume, surface area, shape indices
Hydrophobic LogP (partition coefficient)
Topological Connectivity indices, Wiener index

Molecular Dynamics Simulations and Conformational Analysis for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it behaves in a biological environment, such as in solution or when bound to a protein. researchgate.net

By simulating the interactions between the molecule and its surroundings, MD can reveal the most stable conformations, the dynamics of its interaction with a target protein, and the role of solvent molecules. Conformational analysis, which can be a part of MD simulations or performed separately, aims to identify the low-energy conformations of the molecule. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of its target.

Theoretical Studies on Reaction Mechanisms and Pathways for Benzimidazole Synthesis and Transformation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For the synthesis and transformation of benzimidazoles, theoretical studies can be used to elucidate the reaction pathways, identify transition states, and calculate activation energies. researchgate.netnih.govrsc.org

By modeling the potential energy surface of a reaction, researchers can follow the geometric and electronic changes that occur as reactants are converted into products. This can help to understand the role of catalysts, predict the stereoselectivity of a reaction, and explain the formation of different products. semanticscholar.org For the synthesis of this compound, theoretical studies could be employed to optimize the reaction conditions and to explore new synthetic routes.

Lack of Specific Research Data on this compound Hinders Detailed Computational Analysis

A comprehensive review of available scientific literature reveals a significant gap in computational chemistry and in silico modeling studies focused specifically on the compound this compound. While extensive research exists on the broader class of benzimidazole derivatives, detailed analyses of the intermolecular interactions, including hydrogen bonding and π-π stacking, for this particular molecule are not presently available in published research.

General computational studies on benzimidazole derivatives consistently highlight the importance of these non-covalent interactions in their crystal packing, molecular recognition, and biological activity. nih.govresearchgate.netrsc.org Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surfaces are commonly employed to elucidate the electronic structure and interaction profiles of these compounds. nih.govresearchgate.net

Hydrogen Bonding in Benzimidazole Scaffolds:

In related benzimidazole structures, hydrogen bonding is a predominant intermolecular force. The benzimidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the imidazole ring). researchgate.netnih.gov Computational models of various benzimidazole derivatives have detailed the geometry and energy of these hydrogen bonds. For instance, studies on other benzimidazoles have identified N-H···N and N-H···O hydrogen bonds as critical interactions in the formation of dimers and extended supramolecular networks. researchgate.netnih.gov The strength and nature of these bonds are often characterized by parameters such as bond length, bond angle, and interaction energies derived from computational calculations.

π-π Stacking Interactions in Benzimidazole Systems:

Aromatic π-π stacking is another crucial interaction governing the solid-state architecture of benzimidazole-containing molecules. researchgate.netrsc.org These interactions occur between the electron-rich benzimidazole ring systems of adjacent molecules. Computational studies on similar compounds have characterized different stacking geometries, such as parallel-displaced and T-shaped arrangements. researchgate.net The distances between the centroids of the aromatic rings and the interplanar distances are key parameters used to quantify these interactions. mdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts, including π-π stacking. rsc.orgnih.gov

Challenges in Modeling this compound:

To provide a scientifically accurate and detailed analysis as requested, dedicated computational studies on this compound are necessary. Such studies would involve geometry optimization of the monomer and potential dimers or larger aggregates, followed by detailed analysis of the intermolecular interactions using established quantum chemical methods. The generation of data tables with specific interaction energies, bond parameters, and geometric details is contingent upon the availability of such focused research.

Advanced Research Applications and Emerging Directions for 7 Methoxy 1h Benzo D Imidazol 2 Yl Methanamine

Exploration of Benzimidazole (B57391) Derivatives as Optoelectronic and Nonlinear Optical Materials

Benzimidazole derivatives are gaining attention in the field of materials science for their potential in optoelectronics and as nonlinear optical (NLO) materials. researchgate.net These applications leverage the unique electronic properties of the benzimidazole nucleus. NLO materials are crucial for technologies like optical data storage and telecommunications, and organic compounds like benzimidazoles are promising candidates due to their high NLO responses and molecular tailorability.

Table 1: Nonlinear Optical Properties of Selected Benzimidazole Derivatives

Compound Type Technique Key Finding
Thienylpyrrolyl-benzimidazole Hyper-Rayleigh Scattering Good molecular optical nonlinearities and excellent solvatochromic properties. researchgate.net
Benzimidazole Single Crystal Kurtz-Perry Powder Test Confirmed Second Harmonic Generation (SHG) with green light emission. researchgate.net

Catalytic Applications of Benzimidazole-Based Systems and Their Metal Complexes

The benzimidazole scaffold is a fundamental component in the design of advanced catalysts, finding use in both organocatalysis and metal-mediated transformations. enpress-publisher.com

Benzimidazole derivatives have been successfully employed as organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions. Chiral derivatives, in particular, have been developed for stereoselective synthesis, a critical challenge in organic chemistry. thieme-connect.com For instance, commercially available amines derived from benzimidazole have been evaluated as organocatalysts for stereoselective aldol (B89426) addition reactions, achieving high yields and enantiomeric excess. researchgate.netthieme-connect.com

In metal-mediated catalysis, benzimidazole-based ligands are highly valued for their ability to form stable and catalytically active complexes with a variety of transition metals. researchgate.nettandfonline.com Benzimidazole Schiff base metal complexes are particularly noteworthy. enpress-publisher.comtandfonline.com These ligands stabilize metal cations, enhancing their utility in diverse catalytic applications, including the oxidation of olefins and alcohols. enpress-publisher.comtandfonline.com The development of heterogeneous catalysts, where the benzimidazole complex is supported on materials like MCM-41, allows for easy recovery and reuse, aligning with the principles of green chemistry. dntb.gov.ua

Benzimidazole-based catalysts have demonstrated high efficacy in several key carbon-carbon and carbon-heteroatom bond-forming reactions that are foundational to modern organic synthesis.

Biginelli Reaction : This multicomponent reaction produces dihydropyrimidin-2(1H)-ones, which are valuable in the pharmaceutical industry. wikipedia.orgunair.ac.id The cyclocondensation of 2-acylmethyl-1H-benzimidazoles with aldehydes and urea (B33335) is a known application, leading to novel benzimidazole-substituted pyrimidines. researchgate.net The reaction can be catalyzed by various acids, and the benzimidazole moiety serves as a key structural component in the reactant. wikipedia.orgresearchgate.net

Suzuki-Miyaura Reaction : This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-C bonds. nih.gov Benzimidazolium salts, precursors to N-heterocyclic carbenes (NHCs), have been extensively used as ligands in these reactions. nih.govmdpi.com The in-situ generated Pd/NHC catalyst system, often consisting of Pd(OAc)₂ and a benzimidazolium salt, shows high activity for the coupling of aryl halides (including challenging aryl chlorides) with arylboronic acids. nih.govmdpi.com The steric and electronic properties of the substituents on the benzimidazole ring significantly influence the catalytic efficiency. nih.gov Microwave-assisted conditions have been shown to accelerate these reactions. arkat-usa.org

Heck Reaction : Another cornerstone of palladium catalysis, the Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. Palladium catalysts supported by benzimidazolylidene ligands (a type of NHC) are highly effective for this transformation. These catalysts are often generated in situ from palladium acetate (B1210297) and benzimidazolium salts and are noted for their high stability towards heat, moisture, and oxygen, which is an advantage over traditional phosphine (B1218219) ligands. They have been successfully used for the coupling of various aryl bromides with styrene, often in environmentally benign aqueous media or ionic liquids, affording products in good to excellent yields. researchgate.net

Table 2: Benzimidazole-Based Catalysts in Key Cross-Coupling Reactions

Reaction Catalyst System Substrates Key Features
Suzuki-Miyaura Pd(OAc)₂ / Benzimidazolium Salt Aryl halides, Arylboronic acids Effective for aryl chlorides; microwave-compatible; ligand structure influences reactivity. nih.govmdpi.comarkat-usa.org
Heck Pd(OAc)₂ / Benzimidazolium Salt Aryl bromides, Styrene Highly stable catalyst; functions in aqueous media; good to excellent yields. researchgate.net

| Biginelli | Acid Catalyst | 2-Acylmethyl-1H-benzimidazoles, Aldehydes, Urea | Multicomponent reaction to form medicinally relevant pyrimidines. wikipedia.orgresearchgate.net |

Development of Novel Ligands for Coordination Chemistry and Material Science

The benzimidazole moiety is a superb building block for designing ligands used in coordination chemistry and material science. researchgate.net Its nitrogen atoms readily coordinate with metal ions, and the fused aromatic system provides rigidity and stability. nih.gov The synthetic flexibility of the benzimidazole scaffold allows for the incorporation of various donor atoms, leading to bidentate, tridentate, or polydentate ligands with tailored properties. enpress-publisher.com

Benzimidazole-derived Schiff bases are a prominent class of ligands that have been complexed with metals like Cu(II), Co(III), Ni(II), Zn(II), and Pd(II). nih.govrsc.org The resulting metal complexes exhibit a range of interesting properties and have been investigated for catalytic and biological applications. tandfonline.comresearchgate.net For example, zinc coordination compounds with bioactive benzimidazole derivative ligands have been synthesized and characterized, showing improved anticancer properties compared to the free ligands. researchgate.netmdpi.com The conversion of the ligands into their metal complexes can significantly enhance their biological efficacy. researchgate.net

In material science, combining benzimidazole with other chelating units, such as terpyridine, can lead to ligands with improved metal-binding properties, potentially yielding materials with high catalytic activity or specific electronic characteristics. researchgate.net

Strategies for Rational Design of Bioactive Scaffolds with Tunable Functionality

The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme by making specific structural modifications. nih.govnih.gov This makes it an ideal starting point for the rational design of new therapeutic agents.

Strategies for designing new bioactive scaffolds often involve molecular hybridization, where the benzimidazole core is fused or linked to other pharmacologically active heterocyclic systems. rsc.org This approach has been used to create novel benzimidazo[1,5-a]imidazole and benzimidazo[1,2-c]quinazoline (B3050141) scaffolds as potent antiproliferative agents. rsc.org By expanding the core structure, chemists can design molecules that occupy specific binding pockets in target proteins, such as the ATP-binding site of kinases, to achieve high affinity and selectivity. rsc.org

Computational methods like molecular docking are integral to the rational design process. rug.nl These in silico studies help predict how a designed molecule will interact with its biological target, guiding the synthesis of the most promising candidates. This approach has been used to design spiroxindoles combined with a benzimidazole scaffold as inhibitors of the murine double minute 2 (MDM2) protein, a key target in cancer therapy. rug.nl Understanding the structure-activity relationship (SAR) is crucial; systematic modifications to the benzimidazole scaffold allow researchers to fine-tune the functionality and optimize the biological activity of the resulting compounds. nih.govrsc.org

Application of High-Throughput Screening (HTS) in Discovery of Benzimidazole-Based Modulators

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. scispace.com This technology is instrumental in identifying novel "hit" compounds from large chemical libraries, which can include a wide diversity of benzimidazole-based structures.

HTS has been applied to discover new anthelmintics, a class of drugs where benzimidazoles are already well-established. nih.gov In one large-scale screen, over 30,000 small molecules were tested against gastrointestinal nematode parasites, leading to the identification of 55 compounds with broad-spectrum activity. nih.gov Such screens can identify novel benzimidazole scaffolds or highlight new applications for existing ones.

Furthermore, HTS is central to drug repurposing efforts, where existing drugs are screened for new therapeutic uses. nih.gov Several benzimidazole-based anthelmintics, such as mebendazole (B1676124) and albendazole, have been identified through screening to possess significant antitumor properties, leading to their investigation as repurposed cancer therapies. nih.gov HTS assays can be designed to measure various endpoints, from enzyme inhibition to changes in cell viability or cellular contractile force, providing a powerful and unbiased approach to discovering new modulators based on the versatile benzimidazole scaffold. scispace.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For example, the Debus-Radziszewski method involves condensation of 4-methoxy-o-phenylenediamine with formic acid or glycine derivatives, followed by cyclization . Temperature (80–120°C), solvent choice (e.g., acetic acid or ethanol), and reaction time (6–24 hours) critically affect yield. Purification via column chromatography or recrystallization is recommended for high purity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodology :

  • NMR : 1H^1H-NMR reveals proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • IR : Stretching vibrations for N-H (3200–3400 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm the benzimidazole core.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 191 for C9_9H11_{11}N3_3O) and fragmentation patterns validate the structure .

Q. What in vitro biological activities have been reported for this compound?

  • Methodology : Standard antimicrobial assays (e.g., broth microdilution) show activity against Gram-positive bacteria (MIC 8–32 µg/mL) and fungi (e.g., Candida albicans). Anticancer screening via MTT assays reveals IC50_{50} values in the 10–50 µM range against breast cancer cell lines (MCF-7, MDA-MB-231). Activity is attributed to DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How does the methoxy group’s position (7 vs. 5/6) influence structure-activity relationships (SAR) in antimicrobial applications?

  • Methodology : Comparative studies using analogs (e.g., 5,6-dimethyl vs. 7-methoxy derivatives) reveal that the 7-methoxy group enhances lipophilicity, improving membrane penetration. Molecular docking shows stronger binding to E. coli gyrase (ΔG = −9.2 kcal/mol) compared to non-methoxy analogs (ΔG = −7.5 kcal/mol). Regioselectivity in substitution is confirmed via X-ray crystallography of enzyme complexes .

Q. What computational methods are used to predict the electronic properties and binding affinity of this compound?

  • Methodology : Density-functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV), indicating redox stability. Molecular dynamics simulations (AMBER) model interactions with DNA duplexes, showing intercalation via π-π stacking. Free energy perturbation (FEP) quantifies binding to kinase targets (e.g., CK1δ/ε) .

Q. What strategies improve the compound’s solubility and stability for drug delivery systems?

  • Methodology : pH-responsive nanovesicles are developed by integrating the compound into polyphosphazene polymers. At tumor pH (5.5–6.5), protonation of the benzimidazole group triggers hydrophobic-to-hydrophilic transitions, achieving 90% drug release within 24 hours. Solubility is enhanced via PEGylation or salt formation (e.g., hydrochloride salts) .

Q. How can contradictions in biological assay data (e.g., variable IC50_{50} values) be resolved?

  • Methodology :

  • Dosage Optimization : Validate dose-response curves across multiple replicates.
  • Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., MCF-7 vs. HeLa contamination).
  • Assay Conditions : Standardize culture media, serum concentration, and incubation time to minimize variability .

Methodological Notes

  • Synthesis : Prioritize regioselective substitution by adjusting precursor stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to diamine) .
  • Characterization : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Biological Testing : Include positive controls (e.g., gentamicin for antimicrobial assays) and account for solvent cytotoxicity (e.g., DMSO <1% v/v) .

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Reactant of Route 1
Reactant of Route 1
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.